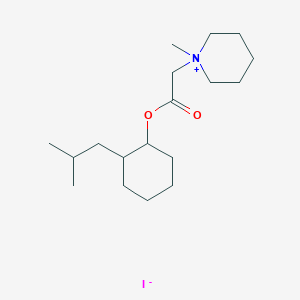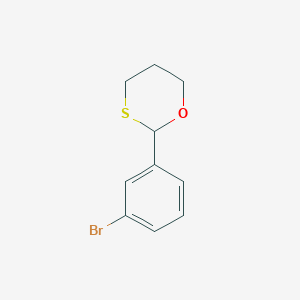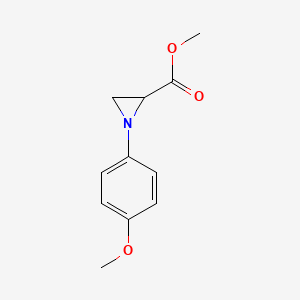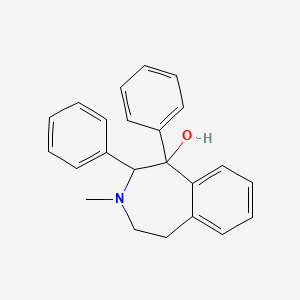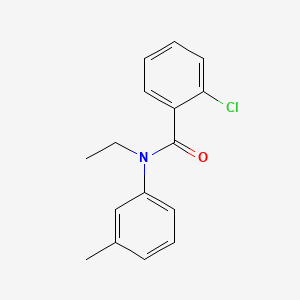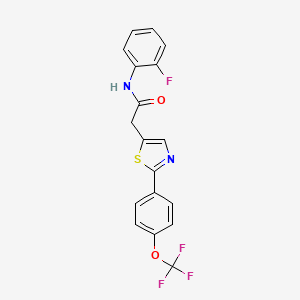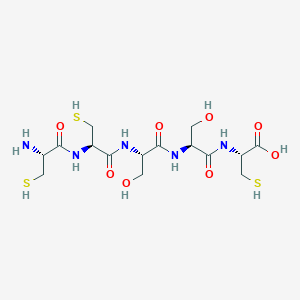
L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine is a peptide composed of five amino acids: two cysteine residues and three serine residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling of Amino Acids: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage from the Resin: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, leading to the formation of a cyclic structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: The hydroxyl groups on the serine residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or atmospheric oxygen can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophiles such as alkyl halides can react with the hydroxyl groups on serine residues.
Major Products
Oxidation: Formation of disulfide-linked cyclic peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of alkylated serine residues.
Applications De Recherche Scientifique
L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and disulfide bond formation.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form stable disulfide bonds.
Industrial Processes: Used in the development of biosensors and as a stabilizing agent in various formulations.
Mécanisme D'action
The mechanism of action of L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures and protect against oxidative damage. The cysteine residues can undergo redox reactions, contributing to the compound’s antioxidant properties. The serine residues provide additional functional groups for chemical modifications and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cysteinyl-L-seryl-L-methionyl-L-cysteine: Contains methionine instead of additional serine residues.
L-Cysteinyl-L-seryl-L-threonyl-L-seryl-L-cysteine: Contains threonine instead of additional serine residues.
Uniqueness
L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine is unique due to its specific sequence of amino acids, which allows for the formation of multiple disulfide bonds and provides a versatile platform for studying protein folding and stability. The presence of three serine residues also offers additional sites for chemical modifications, making it a valuable tool in various research and industrial applications.
Propriétés
Numéro CAS |
918412-76-7 |
|---|---|
Formule moléculaire |
C15H27N5O8S3 |
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C15H27N5O8S3/c16-6(3-29)11(23)19-9(4-30)14(26)18-7(1-21)12(24)17-8(2-22)13(25)20-10(5-31)15(27)28/h6-10,21-22,29-31H,1-5,16H2,(H,17,24)(H,18,26)(H,19,23)(H,20,25)(H,27,28)/t6-,7-,8-,9-,10-/m0/s1 |
Clé InChI |
RESQMSMNWGPYAH-WYCDGMCDSA-N |
SMILES isomérique |
C([C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N)O |
SMILES canonique |
C(C(C(=O)NC(CS)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


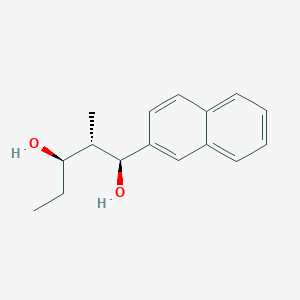
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B12627445.png)
![2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile](/img/structure/B12627452.png)
methanone](/img/structure/B12627453.png)
![D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine](/img/structure/B12627469.png)
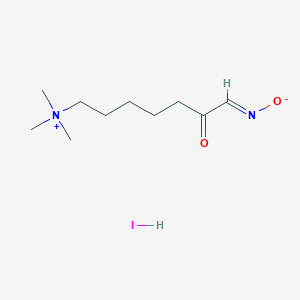
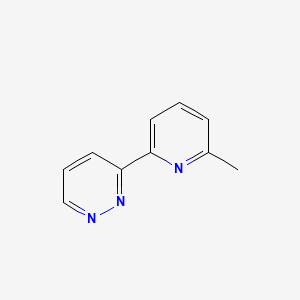
![5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12627479.png)
